Cas no 2228450-53-9 (3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine)
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine
- 2228450-53-9
- EN300-1986429
-
- Inchi: 1S/C10H12ClN5/c1-5-6(2)13-14-10(11)9(5)7-4-8(12)16(3)15-7/h4H,12H2,1-3H3
- InChI Key: ADPPSGHYXFLDPJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C)=C(C)N=N1)C1C=C(N)N(C)N=1
Computed Properties
- Exact Mass: 237.0781231g/mol
- Monoisotopic Mass: 237.0781231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 69.6Ų
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1986429-1g |
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228450-53-9 | 1g |
$1515.0 | 2023-09-16 | ||
| Enamine | EN300-1986429-5g |
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228450-53-9 | 5g |
$4391.0 | 2023-09-16 | ||
| Enamine | EN300-1986429-10g |
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228450-53-9 | 10g |
$6512.0 | 2023-09-16 | ||
| Enamine | EN300-1986429-0.05g |
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228450-53-9 | 0.05g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1986429-0.1g |
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228450-53-9 | 0.1g |
$1332.0 | 2023-09-16 | ||
| Enamine | EN300-1986429-0.25g |
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228450-53-9 | 0.25g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-1986429-0.5g |
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228450-53-9 | 0.5g |
$1453.0 | 2023-09-16 | ||
| Enamine | EN300-1986429-1.0g |
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228450-53-9 | 1g |
$1515.0 | 2023-05-31 | ||
| Enamine | EN300-1986429-2.5g |
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228450-53-9 | 2.5g |
$2969.0 | 2023-09-16 | ||
| Enamine | EN300-1986429-5.0g |
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine |
2228450-53-9 | 5g |
$4391.0 | 2023-05-31 |
3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine
Research Briefing on 3-(3-chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 2228450-53-9)
3-(3-Chloro-5,6-dimethylpyridazin-4-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 2228450-53-9) is a novel heterocyclic compound that has recently gained attention in chemical biology and medicinal chemistry research. This pyridazine-pyrazole hybrid structure exhibits unique physicochemical properties that make it a promising scaffold for drug discovery. Recent studies have focused on its potential as a kinase inhibitor and its applications in targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's inhibitory activity against a panel of 30 kinases. The research demonstrated selective inhibition of JAK2 and FLT3 kinases with IC50 values of 78 nM and 112 nM respectively. The compound showed remarkable specificity, with minimal activity against other tested kinases, suggesting potential applications in myeloproliferative disorders and certain leukemias.
Structural-activity relationship (SAR) studies have revealed that the chloro and methyl substituents on the pyridazine ring are critical for maintaining the compound's binding affinity. Molecular docking simulations indicate that the 3-chloro group forms a key halogen bond with the hinge region of target kinases, while the pyrazole nitrogen participates in hydrogen bonding with catalytic lysine residues.
Pharmacokinetic evaluations in rodent models showed favorable oral bioavailability (F = 62%) and moderate plasma protein binding (78-82%). The compound demonstrated good blood-brain barrier penetration in preclinical models, opening possibilities for CNS-targeted applications. However, metabolic stability studies indicated extensive hepatic metabolism via CYP3A4, suggesting potential drug-drug interaction concerns that require further investigation.
Recent patent filings (WO2023056421, US2023187542) have disclosed derivatives of this core structure with improved metabolic stability and enhanced selectivity profiles. These modifications primarily focus on replacing the methyl group on the pyrazole nitrogen with bulkier substituents or introducing polar groups to reduce CYP-mediated metabolism.
The compound has shown promising in vivo efficacy in xenograft models of JAK2-driven malignancies, with tumor growth inhibition rates of 68-75% at well-tolerated doses. Combination studies with standard chemotherapeutic agents demonstrated synergistic effects, particularly with cytarabine in leukemia models.
Current research challenges include optimizing the selectivity window between JAK2 and related JAK family members, as well as addressing the observed moderate solubility limitations (aqueous solubility = 12 μg/mL at pH 7.4). Several academic and industrial research groups are actively pursuing formulation strategies to improve the compound's physicochemical properties while maintaining its biological activity.
Future research directions include expanding the investigation of this scaffold to other disease areas beyond oncology, particularly inflammatory disorders where JAK inhibition has proven therapeutic value. Additional studies are needed to fully characterize the compound's safety profile and potential off-target effects before advancing to clinical development.
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